![molecular formula C10H10FNO B1378138 5-(2-fluoroethoxy)-1H-indole CAS No. 1240407-43-5](/img/structure/B1378138.png)
5-(2-fluoroethoxy)-1H-indole
Overview
Description
5-(2-Fluoroethoxy)-1H-indole, also known as 5-FEI, is a synthetic compound that has been studied for its potential applications in scientific research. It has been investigated for its ability to modulate certain biochemical and physiological effects in laboratory studies, as well as its potential applications in drug discovery and development.
Scientific Research Applications
Radioligand Development for PET Imaging
- Dopamine Receptor Ligands : Two fluoroethoxy substituted derivatives of 5-(2-fluoroethoxy)-1H-indole were synthesized as analogs for selective D4 dopamine receptor ligands. These derivatives exhibited high affinity for the dopamine D4 receptor and were developed as potential positron emission tomography (PET) imaging probes. The fluoroethylation at the para position of the phenylpiperazine moiety within the 5-cyano-indole framework was tolerated by D4 receptors, suggesting its potential in developing improved D4 radioligand candidates for PET imaging with enhanced D4 receptor affinity and selectivity (Tietze et al., 2006).
Antituberculosis Activity
- Indole-2,3-dione Derivatives : A study on 5-fluoro-1H-indole-2,3-dione derivatives revealed their potential in antituberculosis activity against Mycobacterium tuberculosis. The Electronic-Topological Method (ETM) and Artificial Neural Networks (ANNs) were used to predict the structures of potentially active compounds against tuberculosis, highlighting the importance of these derivatives in medicinal chemistry (Karalı et al., 2007).
Electrochemical Charge Storage
- Fluoro-substituted Polyindole : A study developed a high-performance poly(5-fluoroindole) as a charge storage material, showcasing its superior electrochemical properties compared to other polyindole derivatives. This fluoro-substituted conjugated polyindole demonstrated high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).
Fluorophore for Biomolecular Studies
- Environment-sensitive Fluorescent Dyes : Studies on 2-(2'-pyridyl)-5-methylindole and 2-[2'-(4',6'-dimethylpyrimidyl)]-indole, derivatives of 5-hydroxyindole, revealed their use as environment-sensitive fluorescent dyes. These compounds were highly fluorescent upon interaction with phospholipid vesicles, demonstrating potential application in biomolecular studies to monitor local structure and solvation dynamics of biomolecules (Kyrychenko et al., 2010).
Antimicrobial Activities
- Indole Derivatives in Antimicrobial Research : A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and demonstrated significant antimicrobial activities. These derivatives were characterized using various spectroscopic techniques and showed potential as novel antimicrobial agents (Rajaraman et al., 2017).
Mechanism of Action
Target of Action
Structurally related compounds have been shown to interact with the translocator protein 18 kda (tspo), which is recognized as a biomarker for microglial activation and neuroinflammation .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular function . For instance, some compounds bind to their targets and modulate their activity, which can lead to changes in cellular signaling pathways .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involved in neuroinflammation .
Pharmacokinetics
For instance, one study found that a similar compound had a high radiochemical yield and was highly stable in vivo .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level, such as modulating cellular signaling pathways .
Action Environment
It is known that various environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
5-(2-fluoroethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAUTLAOMSHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluoroethoxy)-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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